Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a thioether linkage to a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyrimidine and 2-methylbenzylthiol. The resulting intermediate is then subjected to further functionalization to introduce the carbonyl and amino groups, followed by esterification to form the final methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and pyrimidine moieties could play a role in binding to the active site of enzymes or interacting with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a thioether linkage and a pyrimidine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H18ClN3O3S |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
methyl 4-[[5-chloro-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18ClN3O3S/c1-13-5-3-4-6-15(13)12-29-21-23-11-17(22)18(25-21)19(26)24-16-9-7-14(8-10-16)20(27)28-2/h3-11H,12H2,1-2H3,(H,24,26) |
InChI Key |
IYPJJUDVVHSPRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)Cl |
Origin of Product |
United States |
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